EGFR Tyrosine Kinase Inhibition: IC50 of 45.3 µM Defines Low Potency Relative to Optimized Salicylanilides
In a recombinant EGFR autophosphorylation assay (cytoplasmic domain 645‑1186, pH 7.4, 2 °C), N‑(2,4‑dichlorophenyl)-2‑hydroxybenzamide exhibited an IC50 of 4.53 × 10⁴ nM (45.3 µM) [1]. By cross‑study comparison, optimized salicylanilide derivatives such as compound 12b from Hu et al. (2015) achieved EGFR IC50 values of 15.4 nM—approximately 2940‑fold more potent [2]. The data indicate that the 2,4‑dichloro substitution pattern alone is insufficient for high EGFR affinity; additional substituents on the salicylic ring are required for potent inhibition.
| Evidence Dimension | EGFR kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 45.3 µM |
| Comparator Or Baseline | Compound 12b (Hu et al. 2015): IC50 = 15.4 nM |
| Quantified Difference | ~2940‑fold lower potency |
| Conditions | Recombinant EGFR cytoplasmic domain (645–1186) autophosphorylation assay, pH 7.4, 2 °C |
Why This Matters
Researchers seeking potent EGFR inhibitors should avoid this compound, whereas its weak activity makes it suitable as a negative control or a scaffold for further optimization.
- [1] BindingDB. BDBM234308: N-(2,4-dichlorophenyl)-2-hydroxybenzamide. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=234308 View Source
- [2] Hu M, et al. Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. Chem Biol Drug Des 2015;85(3):280–9. PMID: 24954438. View Source
